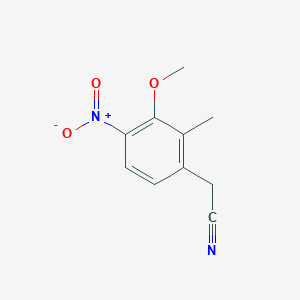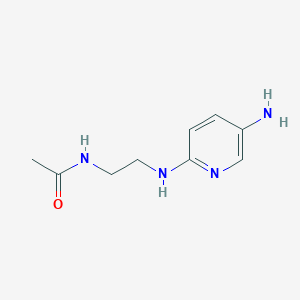
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an isopropyl group, a nitrophenoxyethyl moiety, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of isopropylamine with 2-(4-nitrophenoxy)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester.
Reduction: Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid.
Substitution: Various alkyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly cholinesterases. It serves as a model compound for understanding the interaction of carbamates with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors .
Vergleich Mit ähnlichen Verbindungen
- Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-chlorophenoxy)ethyl]carbamic acid tert-butyl ester
Comparison: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes the compound versatile for use in synthetic chemistry and biological studies.
Eigenschaften
Molekularformel |
C16H24N2O5 |
|---|---|
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H24N2O5/c1-12(2)17(15(19)23-16(3,4)5)10-11-22-14-8-6-13(7-9-14)18(20)21/h6-9,12H,10-11H2,1-5H3 |
InChI-Schlüssel |
GXIDWVJCIYBYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)

![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)





![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)




